1,1'-Diheptyl-4,4'-bipyridinium diphosphinate
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Overview
Description
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is an organic compound known for its unique electrochromic properties. It is a derivative of bipyridinium, which is commonly used in various electronic applications due to its ability to undergo reversible redox reactions .
Preparation Methods
The synthesis of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate typically involves the reaction of 4,4’-bipyridine with 1-bromoheptane in the presence of a suitable solvent such as acetonitrile . The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: It can undergo substitution reactions where one of the heptyl groups is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate involves its ability to undergo reversible redox reactions. This property allows it to act as a redox-active electrolyte in electrochemical devices. The molecular targets include conjugated polyelectrolytes, which it efficiently quenches, thereby enhancing the performance of electronic devices .
Comparison with Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is unique compared to other similar compounds due to its heptyl groups, which enhance its electrochromic properties. Similar compounds include:
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Another heptyl viologen used in electrochromic applications.
Methyl viologen dichloride: Known for its use in herbicides and as a redox indicator.
Ethyl viologen dibromide: Used in similar electrochemical applications but with different alkyl chain lengths.
These comparisons highlight the uniqueness of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate in terms of its specific electrochromic properties and applications.
Properties
CAS No. |
91795-60-7 |
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Molecular Formula |
C24H40N2O4P2+2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid |
InChI |
InChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;; |
InChI Key |
KWPOEHWZLDZCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O |
Origin of Product |
United States |
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